molecular formula C12H15ClN2O3 B13912442 3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride

3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride

Cat. No.: B13912442
M. Wt: 270.71 g/mol
InChI Key: WKIDRRCPNVHRBR-UHFFFAOYSA-N
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Description

3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyloxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

    Large-scale protection and cyclization: Using industrial-grade reagents and catalysts.

    Efficient deprotection and purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,6-piperidinedione hydrochloride
  • 3-(Benzyloxy)piperidine-2,6-dione hydrochloride
  • 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride

Uniqueness

3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

3-amino-1-phenylmethoxypiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c13-10-6-7-11(15)14(12(10)16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H

InChI Key

WKIDRRCPNVHRBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1N)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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